molecular formula C15H11ClO4 B8426831 Methyl 2-benzoyloxy-5-chloro-benzoate

Methyl 2-benzoyloxy-5-chloro-benzoate

Cat. No.: B8426831
M. Wt: 290.70 g/mol
InChI Key: NPYHYVUJHAGVOP-UHFFFAOYSA-N
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Description

Methyl 2-benzoyloxy-5-chloro-benzoate is a substituted benzoate ester featuring a benzoyloxy group at position 2 and a chlorine atom at position 5 on the aromatic ring. This compound is likely synthesized via esterification of 5-chloro-2-hydroxybenzoic acid with benzoyl chloride, followed by methylation.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

methyl 2-benzoyloxy-5-chlorobenzoate

InChI

InChI=1S/C15H11ClO4/c1-19-15(18)12-9-11(16)7-8-13(12)20-14(17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

NPYHYVUJHAGVOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties
Methyl 5-chloro-2-hydroxybenzoate -OH (2), -Cl (5) C₈H₇ClO₃ 4068-78-4 High polarity, hydrogen bonding
Methyl 2-chloro-5-hydroxybenzoate -Cl (2), -OH (5) C₈H₇ClO₃ 247092-10-0 Altered acidity (pKa ~3.5–4.5)
Methyl 2-chloro-5-formylbenzoate -Cl (2), -CHO (5) C₉H₇ClO₃ N/A Electron-withdrawing formyl group
Methyl 5-chloro-2-methoxy-d3-benzoate -OCH₃ (2), -Cl (5), deuterated C₉H₆ClD₃O₃ 1219803-33-4 Isotopic labeling for NMR studies
Methyl 2-benzoyloxy-5-chloro-benzoate -OBz (2), -Cl (5) C₁₅H₁₁ClO₄ Not provided High lipophilicity (logP ~3.5–4.0)

Physicochemical Properties

  • Lipophilicity : The benzoyloxy group in the target compound increases logP compared to hydroxyl analogs (e.g., methyl 5-chloro-2-hydroxybenzoate, logP ~2.5) . This enhances membrane permeability, making it suitable for hydrophobic matrices or drug delivery systems.
  • Solubility : Hydroxyl-substituted analogs (e.g., methyl 5-chloro-2-hydroxybenzoate) exhibit higher aqueous solubility due to hydrogen bonding, whereas the benzoyloxy derivative is more soluble in organic solvents like dichloromethane .
  • Thermal Stability : Ester groups (e.g., benzoyloxy) confer greater thermal stability compared to hydroxyl groups, which may degrade under acidic or oxidative conditions .

Reactivity and Functional Group Impact

  • Electrophilic Substitution : The chlorine atom at position 5 directs electrophilic attacks to positions 3 and 4, while the benzoyloxy group at position 2 acts as a meta-directing deactivator. This contrasts with formyl-substituted analogs (e.g., methyl 2-chloro-5-formylbenzoate), where the electron-withdrawing aldehyde group further activates the ring for nucleophilic addition .
  • Hydrolysis : The benzoyloxy ester is susceptible to alkaline hydrolysis, yielding 5-chloro-2-hydroxybenzoic acid. In contrast, methoxy or deuterated analogs (e.g., methyl 5-chloro-2-methoxy-d3-benzoate) resist hydrolysis under similar conditions .

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